3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to an ethylamino chain, which is further connected to a propanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2,5-dichlorophenyl ethylamine with propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The ethylamino chain facilitates the compound’s binding to these targets, while the propanol group enhances its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethan-1-ol: Similar in structure but lacks the dichlorophenyl group.
3-(tert-Butyldiphenylsilyl)-1-(2,6-dichlorophenyl)ethanol: Contains a similar dichlorophenyl group but has different substituents
Uniqueness
3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol is unique due to the combination of its dichlorophenyl group and ethylamino chain, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
3-[1-(2,5-dichlorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(14-5-2-6-15)10-7-9(12)3-4-11(10)13/h3-4,7-8,14-15H,2,5-6H2,1H3 |
InChI Key |
RJHSXIQHDDWACA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.